molecular formula C12H24N2O6S2 B8223589 2,3-Butanedione bis[O-(butylsulfonyl)oxime]

2,3-Butanedione bis[O-(butylsulfonyl)oxime]

Cat. No.: B8223589
M. Wt: 356.5 g/mol
InChI Key: WNKPJJMISCEBSE-HEEUSZRZSA-N
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Description

2,3-Butanedione bis[O-(butylsulfonyl)oxime] is an organic compound with the molecular formula C12H24N2O6S2 It is known for its unique chemical structure, which includes two butylsulfonyl groups attached to an oxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanedione bis[O-(butylsulfonyl)oxime] typically involves the reaction of 2,3-butanedione with butylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes oximation to yield the final product. The general reaction conditions include:

    Reactants: 2,3-Butanedione, butylsulfonyl chloride, and pyridine.

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2,3-Butanedione bis[O-(butylsulfonyl)oxime] follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of 2,3-butanedione and butylsulfonyl chloride.

    Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.

    Purification: Crystallization or distillation to isolate the pure compound.

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Butanedione bis[O-(butylsulfonyl)oxime] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the butylsulfonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Azides, thiols, or other substituted oximes.

Scientific Research Applications

2,3-Butanedione bis[O-(butylsulfonyl)oxime] has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxime groups.

    Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Butanedione bis[O-(butylsulfonyl)oxime] involves its reactive oxime groups, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules. The molecular targets include enzymes and receptors, where it can inhibit or modify their activity through covalent modification.

Comparison with Similar Compounds

Similar Compounds

    2,3-Butanedione bis[O-(methylsulfonyl)oxime]: Similar structure but with methylsulfonyl groups instead of butylsulfonyl.

    2,3-Butanedione bis[O-(ethylsulfonyl)oxime]: Contains ethylsulfonyl groups.

    2,3-Butanedione bis[O-(propylsulfonyl)oxime]: Features propylsulfonyl groups.

Uniqueness

2,3-Butanedione bis[O-(butylsulfonyl)oxime] is unique due to its longer butyl chains, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. This makes it particularly useful in applications where longer alkyl chains are advantageous.

Properties

IUPAC Name

[(Z)-[(3E)-3-butylsulfonyloxyiminobutan-2-ylidene]amino] butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O6S2/c1-5-7-9-21(15,16)19-13-11(3)12(4)14-20-22(17,18)10-8-6-2/h5-10H2,1-4H3/b13-11-,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKPJJMISCEBSE-HEEUSZRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)ON=C(C)C(=NOS(=O)(=O)CCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)O/N=C(\C)/C(=N\OS(=O)(=O)CCCC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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